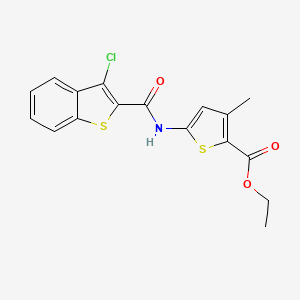

ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate

説明

Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative characterized by a benzothiophene core substituted with a chlorine atom at position 3, linked via an amide bond to a 3-methylthiophene-2-carboxylate scaffold. The chlorine atom and benzothiophene moiety are critical for modulating electronic effects and steric interactions, which may influence binding to biological targets such as kinases or DNA .

特性

IUPAC Name |

ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S2/c1-3-22-17(21)14-9(2)8-12(24-14)19-16(20)15-13(18)10-6-4-5-7-11(10)23-15/h4-8H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOQFAHNDULWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the amide coupling reaction between 3-chloro-1-benzothiophene-2-carboxylic acid and 3-methylthiophene-2-carboxylic acid, followed by esterification. The reaction conditions often require the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques like microwave-assisted synthesis and ultrasound-assisted synthesis are also employed to improve reaction rates and product purity.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and nucleophiles such as alkyl halides .

Addition: Electrophilic addition reactions may involve reagents like bromine and iron(III) chloride .

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted thiophenes and benzothiophenes.

Addition: Formation of halogenated derivatives and cyclic compounds.

科学的研究の応用

Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of pharmaceuticals, agrochemicals, and organic materials . In biological research, it is employed to study enzyme inhibition and receptor binding, contributing to the understanding of biological processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents . Its derivatives are being investigated for their ability to target specific pathogens and cancer cells.

Industry: In the industrial sector, ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate is used in the production of dyes, pigments, and electronic materials . Its unique properties make it suitable for applications in polymer chemistry and nanotechnology .

作用機序

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the benzothiophene and thiophene rings allows for hydrophobic interactions and electrostatic interactions with biological macromolecules. The specific pathways involved depend on the biological context, but common targets include kinases, proteases, and ion channels .

類似化合物との比較

Substituent Effects on Cytotoxicity

Thiophene derivatives with electronegative substituents (e.g., Cl, OCH₃, OC₂H₅) exhibit enhanced cytotoxicity against cancer cell lines. Below is a comparative analysis of key analogs:

Key Observations :

- Chlorine Substitution : The 3-chloro group on benzothiophene (target compound) may improve DNA intercalation or enzyme inhibition compared to 4-chlorostyryl (Compound 74) .

- Methoxy vs. Ethoxy Groups: Compound 76b (OCH₃) and 77 (OC₂H₅) demonstrate that bulkier alkoxy groups enhance selectivity for cancer cells over normal fibroblasts (WI-38) .

- Benzothiophene vs. Furan/Phenyl Cores : The benzothiophene system in the target compound likely offers superior π-π stacking and hydrophobic interactions compared to furan () or simple phenyl rings .

Selectivity Profiles

Compounds with hydrophobic substituents (e.g., chloro, methoxy) exhibit improved selectivity. For example:

- Compound 74 : High cytotoxicity against triple-negative breast cancer (MCF-7) but low toxicity to WI-38 fibroblasts .

- Compound 76b : The 4-methoxyphenyl group reduces off-target effects, enhancing therapeutic index .

- Target Compound : The 3-chloro-benzothiophene amido group may confer selectivity by targeting cancer-specific pathways (e.g., kinase inhibition), though experimental validation is needed.

生物活性

Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an ethyl ester group, a chlorine atom, and a methyl group on the benzothiophene ring. Its molecular formula is , with a molecular weight of approximately 287.77 g/mol. The specific arrangement of substituents is crucial for its biological activity.

Target Interactions

Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate interacts with various biological targets, including enzymes and receptors involved in key biochemical pathways. Thiophene derivatives are known to exhibit enzyme inhibition properties, affecting processes such as cell signaling and metabolic regulation.

Biochemical Pathways

The compound's activity may involve modulation of pathways related to inflammation, cancer progression, and microbial resistance. Its structural similarity to other biologically active molecules suggests potential for interaction with G-protein coupled receptors (GPCRs) and kinases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, compounds similar to ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate have demonstrated significant activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to higher values depending on the specific substitution patterns .

Antitumor Activity

Research has indicated that certain benzothiophene derivatives exhibit antitumor properties. In animal models, compounds structurally related to ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate have shown effectiveness against Sarcoma-180, suggesting potential as chemotherapeutic agents .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated a series of halogenated benzothiophenes for their antimicrobial activity. The results indicated that specific substitutions significantly enhanced their efficacy against pathogens like Staphylococcus aureus and Candida albicans .

- Antitumor Screening : In a screening of various analogs against Sarcoma-180, several compounds demonstrated significant inhibitory effects on tumor growth. The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups was beneficial for enhancing antitumor activity .

Comparative Analysis

The unique combination of substituents on ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate distinguishes it from similar compounds:

| Compound Name | Key Substituents | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate | Cl at 5-position | Moderate | Low |

| Ethyl 3-methylbenzo[b]thiophene-2-carboxylate | No Cl | Low | Moderate |

| Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate | Cl & methyl | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。